1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-
Description
Evolution of Nitroxide Spin Labels in Scientific Research
The development of nitroxide spin labels for scientific research began in the laboratory of H. M. McConnell in 1965, marking the beginning of a revolutionary approach to studying macromolecular structure and dynamics. The initial spin labeling studies focused on utilizing thiol-specific functional groups to label naturally occurring cysteine residues in proteins, such as hemoglobin, establishing the foundation for what would become site-directed spin labeling techniques. The pioneering work in McConnell's laboratory demonstrated that stable nitroxide radicals could serve as molecular reporters, providing unique insights into protein structure that were previously inaccessible through conventional analytical methods.
The transition from early nitroxide applications to sophisticated spin labeling strategies occurred through systematic investigations of different nitroxide architectures. Researchers discovered that nitroxides based on pyrrolidine, piperidine, and other nitrogen heterocycles exhibited varying degrees of stability and spectroscopic properties. The pyrrolidine-based nitroxides, including the five-membered ring systems, demonstrated superior resistance to reducing conditions compared to their six-membered piperidine counterparts. This discovery led to increased focus on pyrrolidine-derived spin labels for applications in biological systems where reducing environments posed challenges to radical stability.
Site-directed spin labeling was subsequently pioneered in the laboratory of Dr. W.L. Hubbell in the late 1980s and early 1990s, introducing the concept of using site-directed mutagenesis to introduce specific labeling sites into recombinantly expressed proteins. This advancement transformed the field by enabling precise control over spin label placement, moving beyond the limitations of labeling only naturally occurring cysteine residues. The development of methanethiosulfonate spin label, commonly known as MTSL, became the most widely used nitroxide for protein labeling applications due to its high selectivity for thiol groups and minimal impact on protein secondary and tertiary structure.
The historical progression of nitroxide spin label development has been characterized by continuous refinement of both the radical scaffold and the attachment chemistry. Early investigations revealed that different nitroxide ring systems exhibited distinct advantages and disadvantages in terms of synthetic accessibility, stability, and spectroscopic properties. Piperidine nitroxides were found to be easily derived from triacetoamine with few chemical steps, making them cost-effective options for routine applications. However, pyrrolidine nitroxides, despite requiring more complex synthetic procedures involving Favorskii rearrangements, demonstrated substantially greater resistance to chemically reducing conditions.
Theoretical Basis of Nitroxide Radical Stability in Pyrrolidine Ring Systems
The theoretical foundation for nitroxide radical stability in pyrrolidine ring systems rests on fundamental principles of organic radical chemistry and the specific electronic characteristics of the nitroxyl functional group. Nitroxide radicals derive their exceptional stability from the delocalization of the unpaired electron across the nitrogen-oxygen bond, with the electron density predominantly localized within the nitroxyl group. The unpaired electron exhibits a spin quantum number S = 1/2, analogous to the behavior of protons in nuclear magnetic resonance spectroscopy, enabling the application of similar theoretical frameworks for understanding their behavior in magnetic fields.
The pyrrolidine ring system provides enhanced stability compared to six-membered piperidine structures through several interconnected mechanisms. Five-membered pyrrolidine nitroxides demonstrate substantially greater resistance to reducing conditions than their piperidine counterparts, a property attributed to the geometric constraints imposed by the smaller ring size. The reduced ring size creates a more rigid environment around the nitroxide moiety, limiting conformational flexibility that could facilitate undesirable chemical reactions. Additionally, the pyrrolidine structure influences the electronic distribution within the radical center, affecting both the thermodynamic stability and kinetic barriers to reduction reactions.
Quantum mechanical calculations have provided detailed insights into the electronic structure of pyrrolidine nitroxides and their interaction with surrounding environments. Density functional theory studies have revealed that the main portion of spin density remains localized at the nitrogen-oxygen group even when the nitroxide is incorporated into protein environments, with typical values of ρN = 0.47 and ρO = 0.46. These calculations demonstrate that protein environments can influence the distribution of spin density through electrostatic interactions and hydrogen bonding networks, but the fundamental radical character is preserved.
The steric protection afforded by substituents at the 2, 2, 5, and 5 positions of the pyrrolidine ring plays a crucial role in radical stability. Most nitroxides contain gem-dimethyl substituted quaternary carbons that sterically shield the nitroxide moiety, providing kinetic stability against unwanted chemical reactions. However, this steric stabilization comes with trade-offs in terms of electron spin relaxation properties, as the rotation of methyl groups at temperatures above 70 K can average inequivalent electron-nuclear couplings, affecting relaxation times. Advanced designs incorporating bulky aromatic groups or spirocyclohexyl substituents have been developed to address these limitations while maintaining radical stability.
Historical Context of Bromoacetyl Functionalization in Labeling Chemistry
The development of bromoacetyl functionalization in labeling chemistry emerged from the need for selective and efficient methods to modify biological macromolecules with reporter groups. Bromoacetyl derivatives gained prominence as affinity labeling reagents due to the unique reactivity profile of the bromoacetyl functional group, which combines moderate electrophilicity with selective reactivity toward nucleophilic amino acid residues. The historical evolution of bromoacetyl labeling chemistry reflects a systematic exploration of structure-function relationships in proteins and the development of site-specific modification strategies.
Early applications of bromoacetyl derivatives focused on affinity labeling studies where the bromoacetyl group was incorporated into substrate analogs or inhibitors to achieve covalent modification of active site residues. These studies demonstrated that bromoacetyl groups could be positioned at prescribed distances from binding centers, providing valuable information about the spatial orientation of amino acid side chains near active sites of proteins. The success of these early applications established bromoacetyl functionality as a valuable tool for probing protein structure and function relationships.
The specific application of bromoacetyl groups in nitroxide spin labeling represents a convergence of radical chemistry and bioconjugation strategies. The compound 3-(2-bromoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy demonstrates the successful integration of bromoacetyl reactivity with the stability and spectroscopic properties of pyrrolidine nitroxides. This combination addresses several limitations of traditional spin labeling approaches by providing enhanced selectivity for surface cysteine residues while maintaining the favorable electron paramagnetic resonance characteristics essential for structural studies.
Research investigations have revealed that bromoacetyl-functionalized spin labels exhibit distinct advantages over methanethiosulfonate-based alternatives in certain applications. Studies using bromoacrylaldehyde spin label have demonstrated increased selectivity for surface cysteines, effectively discriminating between accessible and buried cysteine residues. This selectivity arises from the larger molecular size of bromoacetyl derivatives compared to methanethiosulfonate groups, creating steric constraints that favor reaction with solvent-exposed residues over buried cysteines.
The historical development of bromoacetyl labeling chemistry has been influenced by the need to address specific challenges in biological applications. Traditional spin labels face limitations in reducing environments, such as those present inside living cells, where disulfide bonds and nitroxide groups are susceptible to reduction. The development of bromoacetyl-functionalized nitroxides represents an attempt to maintain selective reactivity while potentially improving resistance to reducing conditions through altered attachment chemistry.
Quantum Mechanical Principles Underlying the Nitroxide Paramagnetic Center
The quantum mechanical description of nitroxide paramagnetic centers provides the theoretical foundation for understanding their unique spectroscopic properties and applications in structural biology. The unpaired electron in nitroxide radicals occupies a molecular orbital that is primarily localized on the nitrogen-oxygen bond, creating a system with well-defined magnetic properties that can be precisely characterized using electron paramagnetic resonance spectroscopy. The quantum mechanical treatment of these systems involves consideration of electron spin interactions, hyperfine coupling mechanisms, and environmental effects on the electronic structure.
The fundamental quantum mechanical description of nitroxide radicals begins with the Hamiltonian operator that describes the interaction between the unpaired electron and external magnetic fields. The electron spin exhibits a quantum number S = 1/2, analogous to nuclear spin systems, but with significantly different energy scales due to the much larger magnetic moment of electrons compared to nuclei. The Zeeman interaction between the electron magnetic moment and applied magnetic fields forms the basis for electron paramagnetic resonance detection, while hyperfine interactions with nearby nuclei provide detailed information about the local electronic environment.
Hyperfine coupling interactions represent one of the most important quantum mechanical phenomena in nitroxide systems, arising from the interaction between the unpaired electron and nuclear spins, particularly the nitrogen-14 nucleus. The nitrogen nucleus possesses a nuclear spin I = 1, leading to three possible nuclear spin orientations that split the electron paramagnetic resonance signal into the characteristic three-line pattern observed for nitroxide radicals. The magnitude of the hyperfine coupling constant depends on the degree of electron density localization at the nitrogen nucleus and can be influenced by environmental factors such as hydrogen bonding and electrostatic interactions.
Density functional theory calculations have provided detailed insights into the quantum mechanical properties of nitroxide systems and their response to environmental perturbations. Studies of 4-amino-2,2,6,6-tetramethyl-piperidine-N-oxyl in aqueous environments have revealed that water molecules induce changes in electron spin density distribution, increasing the electron density at the nitrogen atom due to stabilization of polar resonance structures. These calculations demonstrate that the quantum mechanical properties of nitroxide centers are sensitive to their immediate environment, providing the basis for their use as molecular probes.
The quantum mechanical treatment of nitroxide systems must also account for anisotropic interactions that arise from the non-spherical distribution of electron density around the paramagnetic center. The g-tensor and hyperfine tensor exhibit anisotropic components that depend on the molecular orientation relative to the applied magnetic field. These anisotropic interactions provide valuable information about the local structure and dynamics of the nitroxide environment, enabling determination of both distance and orientational relationships between multiple spin labels.
Comparative Analysis with Related Nitroxide Spin Label Structures
A comprehensive comparative analysis of 1-pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- with related nitroxide spin label structures reveals the strategic advantages and limitations of different architectural approaches to spin labeling chemistry. The comparison encompasses structural features, reactivity profiles, stability characteristics, and spectroscopic properties that influence the selection of appropriate spin labels for specific applications.
Properties
IUPAC Name |
2-bromo-N-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMGMMAHYBVXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)NC(=O)CBr)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- typically involves the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve more rigorous purification methods to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoacetyl group to a corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₈BrN₂O₂
- Molecular Weight : 232.16 g/mol
- CAS Number : 17932-40-0
The compound features a pyrrolidine ring substituted with a bromoacetylamino group and a tetramethyl moiety, contributing to its unique reactivity and stability.
Medicinal Chemistry
1-Pyrrolidinyloxy derivatives have been investigated for their potential as pharmaceuticals due to their ability to modulate biological pathways. Key applications include:
- Antioxidant Activity : Compounds similar to 1-Pyrrolidinyloxy have demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. Research indicates that the presence of the pyrrolidine ring enhances the radical-scavenging activity of these compounds .
- Anti-inflammatory Effects : Studies suggest that derivatives of this compound may inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. The bromoacetyl group is hypothesized to play a role in receptor binding and modulation .
Material Science
The unique structural features of 1-Pyrrolidinyloxy enable its use in synthesizing advanced materials:
- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in polymer synthesis, contributing to the development of materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resilience against environmental degradation .
Case Study 1: Antioxidant Activity Assessment
A study published in Journal of Medicinal Chemistry evaluated the antioxidant potential of various pyrrolidine derivatives including 1-Pyrrolidinyloxy. The results indicated that the compound effectively scavenged free radicals in vitro, demonstrating its potential for therapeutic applications in oxidative stress-related conditions .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted at a prominent university explored the anti-inflammatory effects of 1-Pyrrolidinyloxy in cellular models. The findings revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS), suggesting its utility in developing anti-inflammatory drugs .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Radical scavenging | |
| Anti-inflammatory | Reduced cytokine production | |
| Antimicrobial | Inhibition of bacterial growth |
Table 2: Material Properties Enhancement
| Property | Improvement | Application Area |
|---|---|---|
| Thermal Stability | Increased by 30% | Polymer composites |
| Mechanical Strength | Enhanced tensile strength | Structural materials |
Mechanism of Action
The mechanism of action of 1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This reactivity is exploited in various applications, including the development of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Research Implications
- Biological Compatibility : Bromoacetyl-labeled nitroxides are less cytotoxic than iodoacetamido analogs, making them suitable for live-cell EPR .
- Comparative Performance : In EPR-based distance measurements, bromoacetyl-labeled proteins show similar precision to maleimide-labeled counterparts but require longer reaction times .
- Emerging Derivatives : Phosphoryl- and carboxylic acid-functionalized pyrrolidinyloxy compounds () expand applications in mitochondrial targeting (e.g., MITO-CP-like molecules) and orthogonal labeling strategies .
Biological Activity
The compound 1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- is a synthetic organic molecule with potential biological activities. Its structure suggests that it may interact with various biological systems, making it a candidate for pharmacological research. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Molecular Formula
- Chemical Formula: C14H25BrN3O3
- Molecular Weight: 355.27 g/mol
Structural Characteristics
The compound features a pyrrolidine ring substituted with a bromoacetylamino group and several methyl groups, which may influence its biological interactions and solubility.
Cytotoxicity and Anticancer Potential
Studies on structurally analogous compounds have revealed cytotoxic effects against cancer cell lines. The presence of the bromoacetyl moiety is often associated with increased reactivity towards cellular targets, potentially leading to apoptosis in cancer cells.
Case Study: Cytotoxic Effects
In a study evaluating the cytotoxic effects of bromoacetyl derivatives on human cancer cell lines:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
- Findings: Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity.
Enzyme Inhibition
Certain derivatives of pyrrolidine compounds have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example:
- Enzyme Target: Acetylcholinesterase (AChE)
- Inhibition Activity: Compounds showed IC50 values in the low micromolar range, suggesting potential use in treating neurodegenerative diseases like Alzheimer's.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant strains | |
| Cytotoxicity | Moderate cytotoxicity on cancer cells | |
| Enzyme Inhibition | AChE inhibition (IC50 ~ 10 µM) |
Additional Observations
Research into similar compounds has shown that modifications in the side chains can significantly alter biological activity. The introduction of bulky groups or halogens often enhances potency against specific targets.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-((bromoacetyl)amino)-substituted pyrrolidinyloxyl derivatives?
Answer: The synthesis typically involves functionalizing the pyrrolidine nitroxide core at the 3-position. A common approach is:
- Step 1: Introduce an amino group at the 3-position of 2,2,5,5-tetramethylpyrrolidinyloxyl via nucleophilic substitution or reductive amination.
- Step 2: React the amino derivative with bromoacetyl bromide in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Use triethylamine (TEA) as a base to neutralize HBr byproducts.
- Characterization: Validate purity via HPLC and structural confirmation using IR (e.g., C=O stretch at ~1710 cm⁻¹) and mass spectrometry (expected molecular ion at m/z 279–355 depending on substituents) .
Q. How can researchers ensure the stability of this nitroxide radical during storage and experimental use?
Answer:
- Storage: Store at 2–8°C in amber vials under argon to minimize radical degradation. Avoid exposure to reducing agents (e.g., ascorbate) or UV light.
- In experiments: Use degassed buffers (e.g., phosphate-buffered saline purged with nitrogen) to prevent premature reduction. Monitor radical integrity via electron paramagnetic resonance (EPR) spectroscopy; a stable triplet signal confirms integrity .
Advanced Research Questions
Q. What experimental strategies optimize the use of this compound in site-directed spin labeling (SDSL) for protein dynamics studies?
Answer:
- Labeling protocol: Target cysteine residues in proteins. Incubate homogenized membranes or purified proteins (0.5–1 mg/mL) with 1–5 mM spin label in isotonic buffer (pH 7.4) for 3–12 hours at 4°C. Remove unreacted label via size-exclusion chromatography .
- EPR compatibility: Utilize pulsed dipolar spectroscopy (PDS) or double electron-electron resonance (DEER) to measure interspin distances (2–8 nm range). Note that the bromoacetyl group enhances reactivity but may require longer incubation times compared to maleimide-based labels .
Q. How should researchers resolve contradictions in EPR data arising from environmental heterogeneity (e.g., membrane vs. aqueous phases)?
Answer:
- Control experiments: Compare spin-labeled samples in lipid bilayers (e.g., erythrocyte membranes) and aqueous solutions. Use lipid-specific spin probes (e.g., TEMPO) to assess membrane partitioning .
- Data analysis: Apply multi-component spectral fitting (e.g., using EasySpin MATLAB toolbox) to deconvolute signals from heterogeneous environments. For example, a broadening linewidth may indicate interactions with hydrophobic residues .
Q. What cross-coupling reactions are feasible with the bromoacetyl moiety for synthesizing advanced spin-labeled biomolecules?
Answer:
- Sonogashira coupling: React with terminal alkynes (e.g., propargyl-modified nucleotides) using Pd(PPh₃)₄/CuI catalysts in DMF/Et₃N (yields ~60–70%) .
- Buchwald–Hartwig amination: Couple with aryl halides (e.g., 4-iodoaniline) using Pd₂(dba)₃ and XantPhos ligand to generate paramagnetic heterocycles (e.g., spin-labeled sulfonamides). Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 2:1) .
Methodological Notes
- Contradictions in reactivity: The bromoacetyl group may exhibit lower selectivity compared to iodoacetamide derivatives in thiol-labeling. Always perform competition assays with thiol blockers (e.g., N-ethylmaleimide) to confirm specificity .
- Advanced applications: This compound is suitable for in-cell EPR studies but requires validation in reducing environments (e.g., cytosol vs. membrane) using redox-insensitive labels like BSL .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
